5-amino-2-methyl-4-Oxazolecarboxamide
Description
5-Amino-2-methyl-4-oxazolecarboxamide is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 5, a methyl group at position 2, and a carboxamide group at position 4. The oxazole ring’s nitrogen and oxygen atoms contribute to its electronic properties, while the substituents modulate its reactivity and biological interactions.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
5-amino-2-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-3(4(6)9)5(7)10-2/h7H2,1H3,(H2,6,9) |
InChI Key |
KNFHBKZAJAJBIG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(O1)N)C(=O)N |
Canonical SMILES |
CC1=NC(=C(O1)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
The unique substitution pattern of 5-amino-2-methyl-4-oxazolecarboxamide distinguishes it from other oxazole-based compounds. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Oxazole Derivatives
| Compound Name | Substituents | Key Features | Reference |
|---|---|---|---|
| 5-Amino-4-methyl-1,2-oxazole-3-carboxylic acid | Amino (5), methyl (4), carboxylic acid (3) | Enhanced pharmaceutical potential due to amino group; lacks carboxamide functionality | |
| 5-Methyloxazole-2-carboxamide | Methyl (5), carboxamide (2) | Substitution at position 2 limits hydrogen-bonding capacity compared to position 4 derivatives | |
| 2-Methyloxazole-5-carboxamide | Methyl (2), carboxamide (5) | Carboxamide at position 5 alters solubility and target affinity | |
| 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | Chlorophenyl (3), methyl (5), carboxamide (4) | Bulky aromatic substituent enhances binding to hydrophobic enzyme pockets | |
| Methyl 5-aminomethyl-4-methyl-oxazole-2-carboxylate | Aminomethyl (5), methyl (4), ester (2) | Ester group increases lipophilicity but reduces metabolic stability |
Key Findings from Comparative Analysis
Substitution Position and Bioactivity The amino group at position 5 (as in 5-amino-4-methyl-1,2-oxazole-3-carboxylic acid) enhances hydrogen-bonding interactions with biological targets, a feature critical for active pharmaceutical ingredients (APIs) . Carboxamide at position 4 (as in 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide) improves solubility and binding specificity compared to carboxylic acid derivatives .
Aromatic substituents (e.g., chlorophenyl in 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide) enhance binding to hydrophobic enzyme pockets, a trait leveraged in kinase inhibitors .
Functional Group Trade-offs Ester vs. Carboxamide: Methyl esters (e.g., Methyl 5-aminomethyl-4-methyl-oxazole-2-carboxylate) improve membrane permeability but are prone to hydrolysis, whereas carboxamides offer metabolic stability .
Table 2: Research Priorities for this compound
| Priority Area | Objective | Methodology |
|---|---|---|
| Synthetic Optimization | Improve yield and purity of the carboxamide derivative | Multi-step synthesis with protective group strategies |
| Biological Screening | Identify antimicrobial, anticancer, or anti-inflammatory activity | High-throughput screening against disease-relevant targets |
| Computational Modeling | Predict binding modes with proteins (e.g., kinases, GPCRs) | Molecular docking and molecular dynamics simulations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
